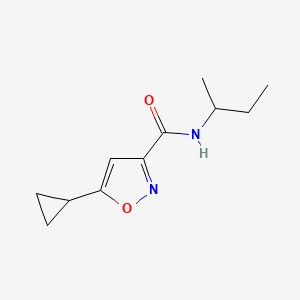

N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide is a chemical compound of interest due to its potential application in various fields such as medicinal chemistry and agricultural chemistry. The structural elements, such as the isoxazole ring and cyclopropyl group, suggest its potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of similar isoxazole derivatives involves cycloaddition reactions, with modifications to introduce the sec-butyl and cyclopropyl groups. For instance, the synthesis of 3-carboxyisoxazoles has been demonstrated through the cycloaddition of carbethoxyformonitrile oxide to pyrrolidino-substituted butenamides, followed by ester hydrolysis (Patterson, Cheung, & Ernest, 1992). This method may be adapted to synthesize N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide by choosing appropriate starting materials.

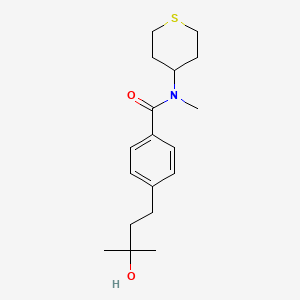

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied, revealing insights into the orientation of substituents and their electronic effects on the molecule's properties. Crystal structure analysis of related compounds provides a foundation for understanding the structural characteristics of N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide, including bond lengths, angles, and conformational preferences (Habibi, Yazdanbakhsh, & Mousavifar, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A series of compounds closely related to "N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide" have been synthesized, with variations in their side chains and linkers. These compounds have been evaluated for their cytotoxicity across different cell lines, highlighting the structural relationship to known AT-specific alkylating agents and cytotoxins. The potential for constructing stable amine-based prodrugs designed for tumor-specific release has been explored, indicating a broad application in cancer therapy (Milbank et al., 1999).

Catalytic Activity in Organic Synthesis

- Research on polynuclear copper(I) pyrazolate complexes, including those derived from similar structural moieties as "N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide", has shown that these complexes catalyze the conversion of alkenes into cyclopropane derivatives with interesting diastereomeric excesses. This suggests their utility in synthetic organic chemistry for creating structurally complex and valuable organic compounds (Maspero et al., 2003).

Antitumor Activity

- The antitumor potential of compounds structurally related to "N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide" has been a subject of investigation, focusing on their ability to alkylate DNA and inhibit cancer cell growth. These studies contribute to understanding the mechanism of action and enhancing the therapeutic index of novel antitumor agents (Stevens et al., 1984).

Environmental Stability and Degradation

- The environmental behavior and degradation pathways of organophosphorus compounds, including those with structural similarities to "N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide", have been studied. These investigations highlight the need for careful consideration of the environmental impact and degradation products of such chemicals (Katagi, 1993).

Bioactive Marine Derivatives

- A study on marine-derived actinomycetes has led to the isolation of new pyrazinones derivatives, demonstrating the potential of marine microorganisms as a source of novel bioactive compounds. This research adds to the growing interest in exploring marine biodiversity for drug discovery and development (Shaala et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-butan-2-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-7(2)12-11(14)9-6-10(15-13-9)8-4-5-8/h6-8H,3-5H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDUMIBAOOVVLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NOC(=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(Sec-butyl)-5-cyclopropylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)

![N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)

![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)

![4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)

![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)

![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)